2-Butan-2-yl-1-ethylbenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yl-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-10(3)13-14-11-8-6-7-9-12(11)15(13)5-2/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQROFMNWYXCDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC2=CC=CC=C2N1CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Butan 2 Yl 1 Ethylbenzimidazole
Retrosynthetic Analysis of the 2-Butan-2-yl-1-ethylbenzimidazole Core
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnections are typically made at the C-N and C=N bonds of the imidazole (B134444) ring, and at the C-C bond connecting the substituents to the heterocyclic core.
One logical retrosynthetic pathway involves the disconnection of the N1-ethyl and C2-butan-2-yl groups. This leads to the primary precursor, benzimidazole (B57391). The synthesis would then proceed by sequential N-alkylation and C-alkylation. A second approach involves disconnecting the benzimidazole ring itself, leading back to an ortho-phenylenediamine derivative and a carboxylic acid or its equivalent.
A plausible retrosynthetic strategy is outlined below:
Scheme 1: Retrosynthetic Analysis of this compound
This analysis suggests two main forward synthetic strategies:
Linear Synthesis: Construction of the benzimidazole core followed by sequential alkylation at the N1 and C2 positions.
Convergent Synthesis: Pre-functionalization of the starting materials (e.g., N-ethyl-o-phenylenediamine) followed by cyclization to form the substituted benzimidazole.
Exploration of Classical Benzimidazole Synthesis Routes
Classical methods for benzimidazole synthesis are well-established and offer reliable pathways to the core structure. These methods primarily involve the condensation of o-phenylenediamines with various carbonyl compounds.
Condensation Reactions with o-Phenylenediamines and Carboxylic Acid Derivatives
The Phillips-Ladenburg reaction is a cornerstone of benzimidazole synthesis, involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, or acid chlorides) under acidic conditions and often at elevated temperatures. semanticscholar.orgijariie.com For the synthesis of the 2-butan-2-yl substituted core, 2,2-dimethylpropanoic acid would be the carboxylic acid of choice.
The reaction mechanism typically involves the initial formation of an amide, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.
Table 1: Typical Conditions for Condensation of o-Phenylenediamine (B120857) with Carboxylic Acids
| Catalyst/Medium | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Hydrochloric Acid | Reflux | 4-6 | 70-85 | ijariie.com |
| Polyphosphoric Acid (PPA) | 150-200 | 2-4 | 80-95 | semanticscholar.org |
| p-Toluenesulfonic Acid (p-TsOH) | 80-110 | 2-3 | High | orientjchem.org |
| Ammonium Chloride | 80-90 | 3-5 | 72-90 | semanticscholar.orgijariie.com |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Cyclocondensation Approaches
An alternative and widely used method is the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. nih.govrsc.org In the context of synthesizing the 2-butan-2-yl moiety, 2,2-dimethylpropanal would be the required aldehyde. The reaction often proceeds via a Schiff base intermediate, which then undergoes cyclization and oxidation to form the benzimidazole. Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient.
Optimization of Alkylation Reactions at the N1-Position for Ethyl Substitution
The introduction of the ethyl group at the N1 position of the benzimidazole ring is a crucial step. N-alkylation of benzimidazoles is typically achieved by reacting the benzimidazole with an ethylating agent in the presence of a base. lookchem.comresearchgate.net The choice of base and solvent can significantly influence the reaction's efficiency and selectivity, as N1 and N3 alkylation can occur, leading to a mixture of products in unsymmetrically substituted benzimidazoles. For 2-substituted benzimidazoles, N1 alkylation is generally favored.
Common ethylating agents include ethyl iodide, ethyl bromide, and diethyl sulfate (B86663). The base serves to deprotonate the benzimidazole nitrogen, forming a more nucleophilic benzimidazolate anion.
Table 2: Conditions for N-Alkylation of Benzimidazoles
| Ethylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl Iodide | Sodium Hydride (NaH) | DMF | 0 to RT | >90 | nih.gov |
| Ethyl Bromide | Potassium Carbonate (K2CO3) | Acetonitrile | Reflux | 85-95 | researchgate.net |
| Diethyl Sulfate | Sodium Hydroxide (NaOH) | Water/DCM (PTC) | RT | 80-90 | researchgate.net |
| Ethyl Bromide | Sodium Dodecyl Sulfate (SDS)/Aq. NaOH | Water | 55-60 | 78-96 | lookchem.com |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The use of phase-transfer catalysts (PTC) like tetrabutylammonium (B224687) hydrogen sulfate can be beneficial when using an aqueous base. researchgate.net
Introduction of the Butan-2-yl Moiety at the C2-Position
Introducing the butan-2-yl group at the C2 position can be achieved either during the initial ring formation, as described in section 2.2, or by direct C-H functionalization of a pre-formed benzimidazole. Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for the direct alkylation of heterocycles. nih.gov
For instance, a rhodium(I)-catalyzed C-H alkylation of an N-ethylbenzimidazole with an appropriate Michael acceptor could potentially introduce the branched alkyl group. nih.gov This approach offers atom economy and avoids the need for pre-functionalized starting materials. However, the direct introduction of a saturated, branched alkyl group like butan-2-yl via C-H activation can be challenging and may require specific directing groups or catalytic systems. Studies have shown successful branched-selective intermolecular alkylation of benzimidazoles using styrenes with a nickel catalyst. nih.gov
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. ijpdd.orgijarsct.co.inchemmethod.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.in
Several green strategies can be applied to the synthesis of this compound:
Catalytic Reactions: The use of catalysts, such as Lewis acids or solid acid catalysts, can replace stoichiometric amounts of corrosive acids, leading to milder reaction conditions and easier work-up. nih.govijpdd.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. rjptonline.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions or using greener solvents like water or ionic liquids can reduce the environmental impact of organic solvents. semanticscholar.orgijpdd.org For instance, the condensation of o-phenylenediamine with aldehydes can be carried out under solvent-free conditions at elevated temperatures. semanticscholar.org
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can improve efficiency and reduce waste. nih.gov
Table 3: Comparison of Conventional vs. Green Synthesis Methods for Benzimidazoles
| Method | Conditions | Advantages | Disadvantages | Reference |
| Conventional | Strong acids (HCl, PPA), high temperatures, organic solvents | Well-established, generally high yields | Harsh conditions, corrosive reagents, solvent waste | semanticscholar.orgijariie.com |
| Microwave-Assisted | Microwave irradiation, often with a catalyst | Rapid reaction times, high yields, energy efficient | Requires specialized equipment | rjptonline.org |
| Solvent-Free | Grinding or heating without solvent | Reduced solvent waste, simple work-up | May require high temperatures, potential for solid-state reactivity issues | semanticscholar.orgrsc.org |
| Catalytic (e.g., Er(OTf)3) | Mild conditions, often in water | Eco-friendly, high selectivity, reusable catalyst | Catalyst cost and stability can be a concern | nih.gov |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
By adopting these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and sustainable.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including benzimidazole derivatives. jocpr.comresearchgate.net This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.in The application of microwave irradiation facilitates the synthesis of complex benzimidazole structures by efficiently promoting the necessary bond formations. jocpr.com
A notable example demonstrating a closely related synthesis is the preparation of N-sec-butyl 2-arylbenzimidazole derivatives. nih.gov In a representative procedure, the condensation of ethyl 3-amino-4-butylamino benzoate (B1203000) with various substituted metabisulfite (B1197395) adducts of benzaldehyde (B42025) under focused microwave irradiation afforded the desired products in high yields, typically between 85-96%, within a remarkably short reaction time of 2 to 3.5 minutes. nih.gov
Further illustrating the utility of this method, the synthesis of ethyl 1-(butan-2-yl)-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylate was achieved by heating a solution of the corresponding sec-butyl phenylene diamine and a sodium bisulfite adduct of 2-methoxybenzaldehyde (B41997) in DMF under focused microwave conditions at 130°C (403 K) for 2 minutes. nih.gov This rapid and efficient transformation highlights the potential of microwave-assisted techniques for the synthesis of this compound.
Table 1: Comparison of Microwave-Assisted Synthesis Parameters
| Derivative | Reactants | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| N-sec-butyl 2-arylbenzimidazoles | Ethyl 3-amino-4-butylamino benzoate, Substituted benzaldehyde metabisulfite adducts | Not specified | Not specified | 2-3.5 min | 85-96% | nih.gov |
Catalyst-Free and Solvent-Free Reaction Conditions
The development of catalyst-free and solvent-free reaction conditions is a primary objective in green chemistry, aiming to reduce environmental impact and simplify purification processes. While the literature does not currently provide specific examples of catalyst-free or solvent-free synthesis for this compound, the principles have been successfully applied to the synthesis of related heterocyclic structures.
For instance, a novel and environmentally friendly method for the synthesis of 2-substituted benzothiazoles has been developed through a three-component one-pot reaction under catalyst- and additive-free conditions. nih.gov This reaction proceeds with elemental sulfur and utilizes DMSO as both an oxidant and a solvent, demonstrating the feasibility of omitting traditional metal catalysts. nih.gov The development of similar methodologies for benzimidazole synthesis is an area of ongoing research.
Solvent-free, or solid-phase, synthesis under microwave irradiation has also been reported for other benzimidazole derivatives, offering the dual benefits of reduced reaction times and the elimination of potentially hazardous solvents. rasayanjournal.co.in These approaches are considered environmentally benign and contribute to the principles of green chemistry. rasayanjournal.co.in The exploration of such conditions for the synthesis of this compound could provide a more sustainable manufacturing route.
Advanced Structural Elucidation and Conformational Analysis of 2 Butan 2 Yl 1 Ethylbenzimidazole
Conformational Landscape and Energy Minima Studies
Rotational Barriers of Substituents (e.g., Butan-2-yl)
The substituents at the 1 and 2 positions of the benzimidazole (B57391) ring, the ethyl and butan-2-yl groups, are not static. They exhibit rotational freedom around the single bonds connecting them to the heterocyclic core. The energy required to overcome the hindrance to this rotation is known as the rotational barrier.
The rotation of the butan-2-yl group is of particular interest due to its size and conformational complexity. The potential energy of the molecule changes as the butan-2-yl group rotates around the C-C bond connecting it to the benzimidazole ring. This rotation gives rise to different staggered and eclipsed conformations. In simpler alkanes like butane, the anti conformation, where the largest groups are 180° apart, is the most stable and lowest in energy. youtube.com Conversely, the syn or fully eclipsed conformation, where the largest groups are aligned, is the highest in energy. youtube.com
Table 1: Comparison of Rotational Energy Barriers in Related Molecules
| Molecule | Conformation Transition | Rotational Barrier (kcal/mol) |
| 1,2-Dichloroethane | anti to gauche | > 1.2 |
| Hexachloroethane | - | ~13 |
| 2,3-Dichlorobutane (meso) | - | 12.5 |
| 2,3-Dichlorobutane (racemic) | - | 9.5 |
Note: Data is for illustrative purposes from related compounds to indicate the magnitude of such barriers. msu.edu Specific values for 2-Butan-2-yl-1-ethylbenzimidazole are not available.
Planarity and Dihedral Angles of the Benzimidazole Ring System
The benzimidazole ring system, formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is fundamentally planar. However, the attachment of bulky substituents can induce minor deviations from perfect planarity. X-ray crystallography studies of similar substituted benzimidazole derivatives provide insight into the expected structural parameters.
For instance, in a related compound, ethyl 1-(butan-2-yl)-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylate, the benzimidazole ring system is described as essentially planar, with only a very small maximum deviation for one of the nitrogen atoms. nih.gov The planarity of this core is a key feature of benzimidazole derivatives.
Table 2: Crystallographic Data for a Structurally Similar Benzimidazole Derivative
| Parameter | Value |
| Compound | Ethyl 1-(butan-2-yl)-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylate |
| Benzimidazole Ring System Deviation | Essentially Planar (max deviation 0.050 (1)Å for N2) |
| Dihedral Angle (Benzimidazole-Phenyl) | 69.94 (7)° |
Source: nih.gov. This data is for a related molecule and serves to illustrate typical structural features.
Chirality Considerations and Stereoisomeric Characterization (if applicable)
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand. nih.gov The most common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different substituents. libretexts.org
In the case of this compound, the butan-2-yl substituent contains a chiral center. The second carbon atom of the butan-2-yl group is attached to:
A hydrogen atom
A methyl group (-CH₃)
An ethyl group (-CH₂CH₃)
The C2 carbon of the benzimidazole ring system
Since all four of these groups are different, this carbon atom is a stereocenter, and the molecule is chiral. This is analogous to the well-known chirality of 2-butanol (B46777). libretexts.orgtru.ca
The existence of a single chiral center means that this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org These two enantiomers will have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they will rotate plane-polarized light in equal and opposite directions. libretexts.org
A mixture containing equal amounts of both enantiomers is called a racemate or racemic mixture. nih.gov The separation of these enantiomers, a process known as chiral resolution, would be necessary to study the specific properties of each. While there are no specific studies reported on the stereoisomeric characterization of this compound, the principles of stereochemistry definitively establish its chiral nature. nih.gov
Table 3: Stereochemical Properties of this compound
| Property | Description |
| Chirality | The molecule is chiral. |
| Chiral Center | The second carbon atom of the butan-2-yl group. |
| Stereoisomers | Exists as a pair of enantiomers (R and S forms). |
| Physical Properties of Enantiomers | Identical, except for the direction of rotation of plane-polarized light. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Butan 2 Yl 1 Ethylbenzimidazole and Its Analogues
Impact of Butan-2-yl Substitution at C2 on Molecular Properties and Interactions
The substitution at the C2 position of the benzimidazole (B57391) ring is a critical determinant of its biological and physicochemical properties. The introduction of a butan-2-yl (sec-butyl) group, a branched alkyl substituent, has a profound impact on the molecule's steric and electronic profile.
The branched nature of the sec-butyl group introduces significant steric bulk in the vicinity of the imidazole (B134444) ring. This steric hindrance can influence the molecule's ability to fit into the binding pocket of a target receptor or enzyme. The conformational flexibility of the sec-butyl group, which can be disordered over multiple positions, further complicates its interaction with biological macromolecules. nih.govnih.govresearchgate.net This disorder suggests that the group can adopt different orientations to accommodate the binding site, which can be a crucial factor in determining binding affinity and selectivity.
Crystallographic studies of closely related compounds, such as ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate, reveal that the sec-butyl group is often disordered, indicating its rotational freedom. nih.gov The presence of this bulky group can also influence the planarity of the benzimidazole ring system itself. For instance, in ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate, the benzimidazole ring system is nearly planar, but the dihedral angle with the adjacent phenyl ring is significant, measuring 40.63 (4)°. researchgate.net This twisting of the molecular structure is a direct consequence of the steric demands of the substituents.
Table 1: Crystallographic Data of a Related 2-sec-Butyl-Benzimidazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | Ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate | researchgate.net |
| Dihedral Angle (Benzimidazole & Phenyl Ring) | 40.63 (4)° | researchgate.net |
| sec-Butyl Group Disorder | Observed over two positions | researchgate.net |
Influence of N1-Ethyl Group on Conformational Dynamics and Potential Binding Affinity
The ethyl group, being a small and flexible alkyl chain, can adopt various conformations. This conformational freedom can allow the molecule to adapt its shape to the specific topology of a binding site, potentially enhancing binding affinity. The introduction of an alkyl group at the N1 position generally increases the lipophilicity of the benzimidazole derivative. nih.gov This increased lipophilicity can enhance membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and reduced aqueous solubility.
The combination of the N1-ethyl group with the C2-sec-butyl group creates a unique lipophilic and steric profile that can be advantageous for specific biological targets. The ethyl group can position the bulkier sec-butyl group optimally within a binding pocket, leading to enhanced potency and selectivity.
Table 2: Impact of N1-Alkylation on Benzimidazole Properties
| Property | Influence of N1-Ethyl Group | General Reference |
|---|---|---|
| Lipophilicity | Increased | nih.gov |
| Conformational Flexibility | Increased | nih.gov |
| Basicity of Imidazole Nitrogens | Modulated by inductive effect | sciepub.com |
| Benzimidazole Core Structure | Minimal distortion | nih.gov |
Systematic Derivatization Strategies for Exploring SAR/SPR
The nature of the alkyl substituent at the C2 position is a key determinant of activity. nih.gov To explore this, a series of analogues can be synthesized where the butan-2-yl group is replaced with other alkyl chains.
Branched vs. Linear: Comparing the activity of 2-butan-2-yl-1-ethylbenzimidazole with its linear isomer, 2-butyl-1-ethylbenzimidazole, can reveal the importance of steric bulk and branching at this position. A branched chain may provide a better fit for a specific hydrophobic pocket in a receptor, leading to higher potency.
Chain Length Variations: Systematically varying the chain length of the C2-alkyl substituent (e.g., from methyl to hexyl) can provide insights into the size of the binding pocket. A parabolic relationship between chain length and activity is often observed, where activity increases up to an optimal length and then decreases due to steric clashes or excessive lipophilicity.
The N1-alkyl group also offers a site for modification to fine-tune the properties of the molecule.
Chain Length and Branching: Similar to the C2 position, varying the alkyl substituent at the N1 position (e.g., methyl, propyl, isopropyl, butyl) can impact lipophilicity, solubility, and metabolic stability. The introduction of branching on the N1-alkyl chain can also influence the conformational preferences of the molecule. nih.gov
Introduction of Functional Groups: Introducing polar functional groups (e.g., hydroxyl, ether, amine) into the N1-alkyl chain can improve aqueous solubility and provide additional points for hydrogen bonding with the target, potentially increasing affinity and selectivity. For example, a hydroxyethyl (B10761427) group at N1 has been explored in related benzimidazole structures. nih.govnih.gov
The benzene (B151609) ring of the benzimidazole scaffold provides another avenue for derivatization. Introducing substituents at the 5- and 6-positions can significantly alter the electronic properties and provide additional interaction points with the target. nih.gov
Hydrogen Bond Donors and Acceptors: Incorporating groups capable of hydrogen bonding, such as hydroxyl, amino, or carboxyl groups, can lead to specific interactions with the target protein, enhancing potency and selectivity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govijpsr.com For benzimidazole derivatives, QSAR models have been successfully developed to predict various activities, including antibacterial and anticancer effects. ijpsr.comnih.gov
In the context of this compound and its analogues, a QSAR/QSPR study would involve calculating a variety of molecular descriptors for each synthesized compound. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). sciepub.com
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor. ijpsr.com
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the observed biological activity (e.g., IC50 values). nih.govijpsr.com A statistically robust QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. For instance, a QSAR model might reveal that a specific combination of steric bulk at C2 and lipophilicity at N1 is optimal for a particular biological target.
Table 3: Common Descriptors in QSAR/QSPR Studies of Benzimidazoles
| Descriptor Type | Examples | Relevance | General Reference |
|---|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Describes electronic interactions and reactivity | sciepub.com |
| Steric | Molecular volume, van der Waals area | Relates to binding site complementarity | mdpi.com |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Influences membrane permeability and solubility | ijpsr.com |
| Topological | Connectivity indices, Shape indices | Encodes structural features and branching | ijpsr.com |
Molecular Interactions and Mechanistic Studies of 2 Butan 2 Yl 1 Ethylbenzimidazole
Theoretical and In Vitro Exploration of Potential Biological Targets
The biological potential of a compound is often first explored through theoretical models and in vitro assays against a panel of known biological targets. For 2-Butan-2-yl-1-ethylbenzimidazole, while direct studies are limited, the activities of structurally related benzimidazole (B57391) derivatives provide a foundational understanding of its likely interaction profile.
The benzimidazole core is a constituent of various enzyme inhibitors. The potential for this compound to act as an enzyme inhibitor is inferred from studies on analogous compounds.
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for anti-tubercular drugs. bham.ac.uk Several classes of compounds, including dinitrobenzamides, have been identified as inhibitors of DprE1. bham.ac.uk Benzothiazinones (BTZs) are another class of potent DprE1 inhibitors. researchgate.net The mechanism of inhibition often involves covalent modification of a cysteine residue within the active site. researchgate.net While direct inhibition by this compound has not been reported, its structural similarity to other heterocyclic inhibitors suggests it could be investigated for activity against DprE1. DprE1, in a complex with DprE2, converts decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the mycobacterial cell wall. bham.ac.uknih.gov
COX (Cyclooxygenase) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. nih.gov Benzimidazole derivatives have been designed and synthesized as selective COX-2 inhibitors, which are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net Molecular docking studies on other heterocyclic systems, such as 1,4-benzoxazine derivatives, have shown that a biphenyl-like structure can favorably interact with the active sites of COX enzymes. rsc.org
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.gov Novel carbamates derived from heterocyclic scaffolds have demonstrated potent inhibitory activity against both AChE and BChE, with IC50 values in the nanomolar range. nih.gov
Aldose Reductase: Aldose reductase is an enzyme of the aldo-keto reductase superfamily. Its inhibition is a therapeutic strategy to prevent diabetic complications. Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) is a potent and highly selective inhibitor of aldose reductase. nih.gov Other novel compounds have also been identified as effective aldose reductase inhibitors with IC50 values in the micromolar range. nih.gov
Phospholipase A2 (PLA2): Phospholipases A2 are enzymes that release fatty acids from the second carbon group of glycerol. Inhibition of lysosomal phospholipase A2 (LPLA2) is associated with drug-induced phospholipidosis. nih.gov Amiodarone is a known inhibitor of LPLA2. nih.gov Studies on dihydrostilbene glycosides have also shown inhibitory activity against PLA2, supporting their potential as antivenom agents. etflin.com
Ergosterol (B1671047) Synthesis Enzymes: While direct studies on this compound are not available, other azole compounds are well-known inhibitors of ergosterol biosynthesis in fungi, a key pathway for antifungal drugs.
The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action.
G-Protein Coupled Receptors (GPCRs): As a vast family of transmembrane receptors involved in numerous physiological processes, GPCRs are major drug targets. The potential for this compound to act as a GPCR ligand would require specific binding assays against a panel of these receptors.
Nuclear Receptors: Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. nih.gov The determination of the structures of their ligand-binding domains (LBDs) has provided insight into their mechanism of action. nih.gov The identification of endogenous ligands for orphan nuclear receptors, such as linoleic acid for HNF4α, highlights the potential for discovering new signaling pathways. nih.gov The ability of this compound to bind to nuclear receptors remains to be explored.
Beyond enzymes and receptors, compounds can exert their effects by interacting with other essential macromolecules.
DNA: Many anticancer agents function by interacting with DNA through intercalation, groove binding, or electrostatic interactions, which can disrupt DNA function and lead to cell death. researchgate.net A novel 2,1,3-benzothiadiazole-benzimidazole derivative has been shown to bind to DNA with moderate strength. researchgate.net
Microtubules: Microtubules are critical components of the cytoskeleton, and their disruption can inhibit cell division, making them a target for anticancer drugs. The interaction of this compound with microtubules has not been documented.
Ligand-Target Docking and Molecular Dynamics Simulations
Computational methods are powerful tools for predicting and analyzing the interaction between a ligand and its biological target at the molecular level.
Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into how a molecule like this compound might bind to a target protein.
For instance, in studies of other benzimidazole derivatives targeting SARS-CoV-2 proteins, docking has been used to predict binding affinity, and MD simulations have been employed to analyze the stability of the protein-ligand complex over time. nih.gov Such simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. In the crystal structure of a related compound, ethyl 1-(butan-2-yl)-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylate, the benzimidazole ring system is essentially planar, and the dihedral angle between the benzimidazole and the benzene (B151609) ring is 69.94 (7)°. nih.gov The crystal packing is stabilized by C—H⋯N hydrogen bonds. nih.gov
Atomistic MD simulations have also been used to study the interaction of 2-benzimidazolyl-urea with a phospholipid bilayer, revealing that the molecules can aggregate and form pores, which may explain observed cytotoxicity. semanticscholar.org
The binding of a ligand to a protein can induce conformational changes in both molecules. MD simulations are particularly useful for observing these dynamic changes. Studies on the polymorphism of 2-propyl-1H-benzimidazole have shown that changes in temperature can induce significant conformational variations in the propyl chain and alter the crystal packing. researchgate.net This inherent flexibility is an important consideration in ligand binding. MD simulations of other ligand-protein complexes have shown fluctuations in the root-mean-square deviation (RMSD) before reaching equilibrium, indicating the dynamic process of binding and conformational adjustment. nih.gov
Interactive Table: Potential Biological Targets for Benzimidazole Derivatives
| Target Class | Specific Target | Potential Interaction based on Related Compounds | Reference |
| Enzyme | DprE1 | Inhibition of mycobacterial cell wall synthesis | bham.ac.uk, researchgate.net |
| Enzyme | COX-2 | Selective inhibition for anti-inflammatory effects | nih.gov, researchgate.net |
| Enzyme | Cholinesterases | Inhibition for potential treatment of neurodegenerative diseases | nih.gov |
| Enzyme | Aldose Reductase | Inhibition to prevent diabetic complications | nih.gov, nih.gov |
| Enzyme | Phospholipase A2 | Inhibition with potential anti-inflammatory or antivenom activity | nih.gov, etflin.com |
| Macromolecule | DNA | Binding and potential disruption of DNA function | researchgate.net |
Computational Chemistry and in Silico Modeling of 2 Butan 2 Yl 1 Ethylbenzimidazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govespublisher.com For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP/6-31G(d,p) basis set, are employed to elucidate structural and electronic properties. nih.gov
HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of molecular electronic behavior. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govespublisher.com A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. For a series of related chiral benzimidazoles, DFT studies have reported HOMO-LUMO energy gaps ranging from 3.71 eV to 5.61 eV. nih.gov The specific gap for 2-Butan-2-yl-1-ethylbenzimidazole would determine its relative stability within this class of compounds.
Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. chemrxiv.orgresearchgate.net They are invaluable for predicting how a molecule will interact with other molecules, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.govresearchgate.net In benzimidazole structures, MEP analysis typically reveals the most negative potential localized around the nitrogen atoms of the imidazole (B134444) ring, identifying them as primary sites for electrophilic interactions and hydrogen bonding. nih.gov For this compound, the MEP map would similarly pinpoint the nucleophilic character of the nitrogen atoms.
Global Hardness: Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is directly related to the HOMO-LUMO energy gap; molecules with a larger gap are considered "harder" and less reactive, while those with a smaller gap are "softer" and more reactive. espublisher.com Calculating the global hardness for this compound would provide a quantitative measure of its reactivity.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations would be essential for understanding its conformational flexibility. The ethyl group at the N1 position and the bulky butan-2-yl group at the C2 position can rotate, leading to various low-energy conformations. MD simulations can explore this conformational landscape and determine the most stable arrangements.
Furthermore, these simulations can model the influence of the surrounding environment, such as the effect of different solvents (e.g., water, lipids) on the molecule's structure and dynamics. nih.gov This is critical for predicting how the compound will behave in a biological system, from crossing cell membranes to interacting with a target protein. The stability of the compound's interaction with a receptor can be assessed over time through MD simulations, revealing minor conformational changes and fluctuations. nih.gov
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search vast libraries of compounds to identify those that are likely to bind to a specific drug target. nih.govnih.gov If a particular biological target is identified for benzimidazole derivatives, the structure of this compound could be used in structure-based virtual screening to find other potential binders.
Conversely, in ligand-based drug design, the structure of an active compound like this compound serves as a template. researchgate.net A pharmacophore model can be generated, capturing the essential steric and electronic features required for biological activity. This model is then used to screen databases for other molecules that match these features, potentially leading to the discovery of novel compounds with improved potency or pharmacokinetic properties. researchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Bioavailability Assessment
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound, which is a critical step in evaluating its potential as a drug. mdpi.comnih.gov These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.
Lipinski's Rule of Five is a widely used guideline to assess the "druglikeness" and predict the oral bioavailability of a chemical compound. ni.ac.rsdrugbank.com The rule states that an orally active drug is more likely to have:
A molecular weight of less than 500 Daltons. taylorandfrancis.com
No more than 5 hydrogen bond donors. researchgate.net
No more than 10 hydrogen bond acceptors. researchgate.net
A calculated octanol-water partition coefficient (log P) not greater than 5. taylorandfrancis.com
A compound is considered to have good druglikeness if it violates no more than one of these rules. researchgate.net The properties of this compound have been calculated to assess its compliance.
| Property | Value for this compound | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 202.30 g/mol | < 500 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Calculated logP | ~3.6 (Predicted) | ≤ 5 | Yes |
Based on these predictions, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability and druglikeness. nih.govresearchgate.net Other druglikeness filters, which may consider parameters like topological polar surface area (TPSA) and the number of rotatable bonds, would provide further confirmation of its potential as a drug candidate.
Prediction of Metabolic Soft Spots and Potential Metabolites
In silico tools for predicting the metabolism of xenobiotics have become indispensable in the early stages of drug discovery and development. nih.gov These computational models are designed to identify "metabolic soft spots," which are chemically labile sites in a molecule that are most susceptible to enzymatic modification, primarily by cytochrome P450 (CYP450) enzymes. acs.orgnih.gov By predicting these sites, it is possible to anticipate the structures of potential metabolites, offering insights into the compound's pharmacokinetic profile and potential for bioactivation to reactive species. acs.org For this compound, a comprehensive analysis of its structure suggests several potential sites for metabolic attack.
The prediction of metabolic fate involves various computational strategies, including rule-based systems, machine learning algorithms trained on extensive metabolic data, and quantum chemical calculations that assess the reactivity of different atoms in the molecule. nih.gov These methods evaluate factors such as the accessibility of a site to the enzyme's active center and the chemical reactivity of the C-H bonds. researchgate.net Generally, aliphatic and benzylic C-H bonds, as well as N- and O-alkyl groups, are considered common metabolic soft spots. researchgate.net
In the case of this compound, the most probable sites for initial metabolic transformation are the alkyl substituents on the benzimidazole core. The ethyl group at the N1 position and the butan-2-yl group at the C2 position present several possibilities for oxidative metabolism.
A summary of the predicted metabolic soft spots for this compound is presented in Table 1.
| Predicted Metabolic Soft Spot | Position on Molecule | Likely Metabolic Reaction |
| N-ethyl group | Methylene (-CH2-) | Hydroxylation |
| N-ethyl group | Methyl (-CH3) | Hydroxylation |
| C-butan-2-yl group | Methine (-CH-) | Hydroxylation |
| C-butan-2-yl group | Methylene (-CH2-) | Hydroxylation |
| C-butan-2-yl group | Methyl (-CH3) | Hydroxylation |
| Benzimidazole ring | Aromatic C-H | Aromatic Hydroxylation |
Based on the identification of these metabolic soft spots, a number of potential phase I metabolites can be predicted. These metabolites would result from the enzymatic modification of the parent compound at the sites listed above. The primary metabolic reactions anticipated for this compound are hydroxylations at various positions on the alkyl side chains and the aromatic ring.
Table 2 provides a list of potential metabolites of this compound resulting from these predicted metabolic transformations.
| Potential Metabolite Name | Metabolic Reaction | Site of Metabolism |
| 1-(1-Hydroxyethyl)-2-butan-2-ylbenzimidazole | Hydroxylation | N-ethyl group (alpha-carbon) |
| 1-(2-Hydroxyethyl)-2-butan-2-ylbenzimidazole | Hydroxylation | N-ethyl group (beta-carbon) |
| 2-(1-Hydroxybutan-2-yl)-1-ethylbenzimidazole | Hydroxylation | C-butan-2-yl group (methine carbon) |
| 2-(2-Hydroxybutan-2-yl)-1-ethylbenzimidazole | Hydroxylation | C-butan-2-yl group (methylene carbon) |
| 2-(3-Hydroxybutan-2-yl)-1-ethylbenzimidazole | Hydroxylation | C-butan-2-yl group (methyl carbon) |
| 2-Butan-2-yl-1-ethyl-1H-benzo[d]imidazol-x-ol | Aromatic Hydroxylation | Benzimidazole ring |
It is important to note that while in silico predictions are highly valuable for guiding further studies, experimental validation through in vitro metabolism studies with liver microsomes or hepatocytes, followed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), is necessary to confirm the actual metabolic profile of this compound. nih.gov Such experimental data can then be used to refine and improve the predictive power of the computational models. nih.gov
Analytical Method Development for 2 Butan 2 Yl 1 Ethylbenzimidazole in Research Settings
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For 2-Butan-2-yl-1-ethylbenzimidazole, several chromatographic techniques are applicable, each offering distinct advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment and quantification of non-volatile compounds like this compound. ajpaonline.com The method's high resolution and sensitivity make it ideal for separating the target compound from impurities and byproducts.
In a typical HPLC setup for analyzing benzimidazole (B57391) derivatives, a C18 column is often employed as the stationary phase due to its ability to separate compounds based on their hydrophobicity. researchgate.net The mobile phase, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve the best separation. nih.govingentaconnect.com The composition of the mobile phase can be adjusted (isocratic or gradient elution) to control the retention time of the compounds. nih.gov For instance, a study on other benzimidazole derivatives utilized a mobile phase of water and methanol in a 50:50 v/v ratio with a flow rate of 1.0 mL/min. nih.gov Detection is commonly performed using a UV detector at a wavelength where the benzimidazole ring system exhibits strong absorbance. researchgate.net
The purity of a sample of this compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the sample to this curve. researchgate.net
Table 1: Illustrative HPLC Parameters for Benzimidazole Derivative Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 235 nm) |
| Injection Volume | 20 µL |
This table presents a generalized set of HPLC parameters that may be adapted for the analysis of this compound.
While this compound itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC coupled with Mass Spectrometry (GC-MS) is an indispensable tool for identifying and quantifying its volatile derivatives or impurities. nih.govunibz.it This technique offers excellent separation efficiency and provides detailed structural information from the mass spectrum of each component. nih.gov
For analysis by GC-MS, the sample is vaporized and introduced into a capillary column. oiv.int The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the inert carrier gas (e.g., helium). nih.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. nih.gov
The eluted compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. GC-MS is particularly useful for detecting and identifying trace-level volatile organic compounds that might be present as impurities from the synthesis process. nih.govshimadzu.com
Table 2: Example GC-MS Parameters for Analysis of Volatile Compounds
| Parameter | Value |
| Column | Capillary column (e.g., 5% phenylmethylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature ramp (e.g., 40°C to 280°C) |
| Detector | Mass Spectrometer (e.g., operating in electron ionization mode) |
This table provides a general overview of GC-MS parameters that can be tailored for the analysis of volatile derivatives of this compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. nih.govresearchgate.net It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. youtube.com
In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. nih.gov The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase. youtube.com
The separated spots are visualized, often under a UV lamp, as benzimidazole derivatives are typically UV-active. nih.gov By comparing the TLC profile of the reaction mixture at different time points to that of the starting materials and a pure sample of the product, the progress of the reaction can be effectively monitored. youtube.com The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. youtube.com TLC is also instrumental in identifying the appropriate solvent system for purification by column chromatography. nih.gov Some studies have used specific chromogenic reagents to visualize spots on the TLC plate. nih.govresearchgate.net
Table 3: Typical Application of TLC in Reaction Monitoring
| Step | Description |
| Stationary Phase | Silica gel coated plate |
| Mobile Phase | A mixture of organic solvents (e.g., ethyl acetate/n-hexane) |
| Application | Spotting of starting materials, reaction mixture, and product standard |
| Development | Elution of the plate in a closed chamber |
| Visualization | UV light or specific staining reagents |
This table outlines the general workflow for using TLC to monitor the synthesis of this compound.
Standardization of Analytical Protocols
The standardization of analytical protocols for this compound is crucial for ensuring the consistency, reliability, and transferability of analytical results between different laboratories and research studies. This involves establishing and documenting detailed procedures for each analytical method.
Standard Operating Procedures (SOPs) should be developed, outlining every step of the analysis, from sample preparation to data analysis. This includes specifying the exact reagents and their quality, the instrument parameters, calibration procedures, and the formulas used for calculations. For instance, in an HPLC method, the SOP would detail the preparation of the mobile phase, the column type and dimensions, the flow rate, the injection volume, and the detector settings.
The use of certified reference materials (CRMs) of this compound, when available, is essential for calibrating instruments and validating the accuracy of the method. In the absence of a CRM, a well-characterized in-house primary standard should be used. Regular system suitability tests must be performed to ensure that the analytical system is operating correctly before running any samples. researchgate.net
Method Validation (e.g., linearity, accuracy, precision, limit of detection)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net For the quantitative analysis of this compound, a comprehensive validation study should be conducted to assess the following parameters:
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standard solutions of different concentrations and plotting the instrument response against the concentration. A linear relationship is confirmed if the correlation coefficient (r²) is close to 1. shimadzu.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. researchgate.net
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A common signal-to-noise ratio for LOQ is 10:1. researchgate.net
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria (Example) |
| Linearity | Proportionality of response to concentration | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness to the true value | Recovery within 98-102% |
| Precision (RSD) | Agreement between repeated measurements | Repeatability: RSD ≤ 1%; Intermediate Precision: RSD ≤ 2% |
| LOD | Lowest detectable concentration | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio ≈ 10:1 |
This table summarizes the essential validation parameters and provides example acceptance criteria for a robust analytical method.
Potential Applications As a Chemical Probe or Tool Compound
Use in Biological Pathway Elucidation (in vitro or cell-based models)
There is currently no specific research detailing the use of 2-Butan-2-yl-1-ethylbenzimidazole for elucidating biological pathways. However, the broader class of benzimidazole (B57391) derivatives is recognized for a wide range of pharmacological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties. nih.gov These activities stem from the ability of the benzimidazole structure to interact with various biological targets.
For instance, substituted benzimidazoles have been investigated for their potential to inhibit enzymes like protein kinase C or to interact with DNA. nih.gov It is plausible that this compound could be synthesized and screened for similar activities. Should it exhibit a specific biological effect, it could then be developed as a tool compound to probe the corresponding biological pathway. For example, if it were found to have antitumor properties, further studies could elucidate its mechanism of action, thereby shedding light on cancer cell biology.
Table 1: Examples of Biologically Active Benzimidazole Derivatives
| Compound Class | Biological Activity | Potential Research Use |
| 2-Substituted Benzimidazoles | Antitumor, Antimicrobial nih.gov | Probing cell proliferation and microbial infection pathways. |
| Benzimidazole Ribosides | Antiviral | Investigating viral replication mechanisms. |
| Substituted Benzimidazoles | Anti-inflammatory | Studying inflammatory signaling cascades. |
Development of Fluorescent or Radiolabeled Analogues for Research Tracing
No fluorescent or radiolabeled analogues of this compound have been reported. However, the development of such probes is a common strategy in chemical biology to study the distribution, metabolism, and target engagement of a compound.
Fluorescent Analogues: The synthesis of fluorescent benzimidazoles is an active area of research. researchgate.netmdpi.com Often, fluorescence is conferred by attaching a fluorophore to the benzimidazole core or by creating a structure that is inherently fluorescent, such as 2-(2-hydroxyphenyl)benzimidazoles which exhibit excited-state intramolecular proton transfer (ESIPT). researchgate.net An alkyl-substituted compound like this compound is not expected to be intrinsically fluorescent. Therefore, a fluorescent tag would need to be chemically attached to the molecule to enable its use in fluorescence microscopy or flow cytometry for tracking its location within cells or tissues.
Radiolabeled Analogues: Similarly, no radiolabeled versions have been described. Radiolabeling, typically with isotopes like ³H, ¹⁴C, or ¹⁸F, would allow for quantitative analysis of the compound's biodistribution and metabolism through techniques like positron emission tomography (PET) or liquid scintillation counting. This would be a crucial step in the preclinical development of the compound if it showed therapeutic potential.
Application in Materials Science Research
While direct research is absent for this compound, the benzimidazole moiety is of significant interest in materials science.
Ligands in Metal Complexes: Benzimidazole and its derivatives are excellent ligands for a variety of metal ions due to the presence of nitrogen donor atoms. rsc.orgresearchgate.netresearchgate.netnih.gov These metal complexes have been studied for their catalytic, magnetic, and biological properties. rsc.org It is conceivable that this compound could be used to synthesize novel metal complexes, with the alkyl substituents potentially influencing the solubility and steric properties of the resulting complexes.
Organic Semiconductors: The π-conjugated system of the benzimidazole ring makes it a potential building block for organic semiconductors. acs.org The electronic properties of such materials can be tuned by altering the substituents on the benzimidazole core. While simple alkyl substituents as in this compound may not lead to high-performance semiconductor materials on their own, they could be incorporated into more complex molecular designs to fine-tune properties like solubility and molecular packing.
Corrosion Inhibitors: A significant body of research exists on the use of benzimidazole derivatives as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.netresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of inhibition is dependent on the molecular structure, including the nature of the substituents. The alkyl groups in this compound would influence its adsorption characteristics and, therefore, its potential as a corrosion inhibitor.
Table 2: Potential Materials Science Applications of Benzimidazole Derivatives
| Application Area | Role of Benzimidazole Derivative | Potential Influence of this compound |
| Metal Complexes | N-donor ligand rsc.orgresearchgate.net | Alkyl groups may enhance solubility and modify steric environment of the metal center. |
| Organic Semiconductors | π-conjugated building block acs.org | Could be used to tune solubility and solid-state packing. |
| Corrosion Inhibition | Adsorptive protective layer researchgate.net | Alkyl chains can affect the adsorption efficiency on metal surfaces. |
Future Directions and Research Gaps in 2 Butan 2 Yl 1 Ethylbenzimidazole Studies
Exploration of Unconventional Synthetic Routes
The synthesis of 2-substituted-1-alkylbenzimidazoles is well-established; however, the exploration of unconventional synthetic routes for 2-Butan-2-yl-1-ethylbenzimidazole could offer significant advantages in terms of efficiency, yield, and sustainability. Current methods often rely on the condensation of o-phenylenediamines with carboxylic acids or their derivatives, which can sometimes require harsh reaction conditions.
Future research could focus on novel catalytic systems, such as the use of molecularly defined non-phosphine manganese(I) complexes for the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols. This approach has shown promise for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. Additionally, microwave-assisted organic synthesis (MAOS) presents a promising avenue for the rapid and efficient synthesis of benzimidazole (B57391) derivatives, as demonstrated with structurally similar compounds like ethyl 1-(butan-2-yl)-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylate. Further investigation into one-pot synthesis methodologies, potentially utilizing green catalysts and solvents, could also streamline the production of this compound.
Table 1: Potential Unconventional Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Manganese(I)-Catalyzed Dehydrogenative Coupling | High selectivity, atom economy | Ligand design, substrate scope expansion |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields | Optimization of reaction parameters |
| One-Pot Multi-Component Reactions | Procedural simplicity, time and resource efficiency | Catalyst development, solvent effects |
| Green Chemistry Approaches | Reduced environmental impact, sustainability | Use of biodegradable solvents and catalysts |
Deeper Investigation into Allosteric Modulation Mechanisms
The benzimidazole scaffold is a known component of molecules that can act as allosteric modulators of various receptors. Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. This can lead to more selective and safer therapeutic interventions.
While no specific allosteric modulation has been reported for this compound, its structural features suggest this as a fertile area for investigation. Future studies should aim to screen this compound against a panel of receptors known to be susceptible to allosteric modulation by benzimidazole derivatives, such as certain G-protein coupled receptors (GPCRs) or ion channels. nih.govnih.gov A deeper investigation would involve identifying the specific allosteric binding site and elucidating the conformational changes induced in the receptor upon binding. Understanding these mechanisms at a molecular level could pave the way for the rational design of more potent and selective modulators based on this chemical scaffold.
Identification of Novel Off-Targets in Biological Systems
The identification of off-target interactions is a critical aspect of chemical biology and drug discovery, as it can reveal both potential adverse effects and new therapeutic opportunities (polypharmacology). nih.govdrugdiscoverynews.com For this compound, a systematic profiling of its off-target interactions is a significant research gap.
Future research should employ a variety of a `pproaches to identify these off-targets. This could include computational methods, such as inverse docking, as well as experimental techniques like chemical proteomics and affinity-based protein profiling. Identifying the off-target profile of this compound would provide a more complete picture of its biological activity and potential applications. For example, many benzimidazole derivatives have been found to exhibit anticancer and antifungal properties, and identifying the specific molecular targets responsible for these effects would be a major advancement. [8, 9]
Advanced Computational Methodologies for Predictive Modeling
Computational modeling has become an indispensable tool in medicinal chemistry for predicting the properties and activities of novel compounds. For this compound, advanced computational methodologies can be employed to predict its physicochemical properties, potential biological targets, and binding modes.
Future research should focus on the application of techniques such as:
Molecular Docking: To predict the binding affinity and orientation of the compound within the binding sites of various proteins.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-protein complex and to calculate binding free energies.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models for the biological activity of a series of related benzimidazole derivatives.
These computational studies would not only provide valuable insights into the potential of this compound but also guide the design of future experiments and the synthesis of new, more potent analogs.
Table 2: Computational Approaches for Future Studies
| Computational Method | Research Goal | Predicted Outcome |
| Molecular Docking | Target identification and binding mode prediction | Prioritization of potential biological targets |
| Molecular Dynamics Simulations | Understanding dynamic interactions and binding stability | Calculation of binding free energies, conformational changes |
| QSAR Modeling | Predicting biological activity of new analogs | Guiding the synthesis of more active compounds |
Development of Prodrug Strategies for Enhanced Research Utility (excluding clinical implications)
Prodrug strategies involve the chemical modification of a biologically active compound to improve its physicochemical properties, such as solubility or stability, for research applications. [1, 6, 12, 17] Given that many benzimidazole derivatives are lipophilic, developing water-soluble prodrugs of this compound could significantly enhance its utility in various in vitro and in vivo research settings.
Future research could focus on the design and synthesis of prodrugs that can be enzymatically or chemically cleaved to release the parent compound at the desired site of action. This could involve the attachment of hydrophilic moieties, such as phosphate (B84403) or amino acid groups, to the benzimidazole core. The development of such prodrugs would facilitate more accurate and reproducible biological studies by ensuring better bioavailability and controlled release of the active compound.
Comparative Studies with Isosteric Analogues
Isosteric replacement is a common strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical and chemical properties. Conducting comparative studies of this compound with its isosteric analogues could provide valuable insights into its structure-activity relationships (SAR).
Future research should involve the synthesis and biological evaluation of a series of analogues where the sec-butyl group or the ethyl group are replaced with other isosteric groups. For example, the sec-butyl group could be replaced with other alkyl groups of similar size, or the ethyl group could be replaced with other small alkyl or functionalized chains. Comparing the biological activities of these analogues would help to identify the key structural features required for a particular biological effect and would guide the design of more optimized compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Butan-2-yl-1-ethylbenzimidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of 2-substituted benzimidazoles typically involves condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic or oxidative conditions. For this compound, a Phillips-type reaction (using aldehydes or ketones with o-phenylenediamine in the presence of HCl or H₂O₂) is applicable . Optimization requires adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–120°C), and stoichiometry of the 2-butanone and ethylamine precursors. Yield can be enhanced via microwave-assisted synthesis, reducing reaction time from hours to minutes while maintaining >85% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts: the benzimidazole proton (H-1) typically appears at δ 7.5–8.2 ppm, while the butan-2-yl group shows split signals for the CH(CH₂CH₃)₂ moiety at δ 1.0–1.5 ppm .
- IR Spectroscopy : Look for N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1600–1500 cm⁻¹) to verify the benzimidazole core .
- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ should match the molecular weight (C₁₃H₁₇N₂, calc. 201.14 g/mol) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (HeLa, MCF-7) and non-cancerous cells (HEK-293) to assess selectivity. Antimicrobial activity can be tested via broth microdilution (MIC determination against S. aureus, E. coli). Enzymatic inhibition studies (e.g., cyclooxygenase-2 or kinase assays) may reveal mechanistic pathways .
Advanced Research Questions
Q. How do structural modifications to the butan-2-yl and ethyl groups affect the compound’s structure-activity relationships (SAR) in pharmacological contexts?
- Methodological Answer :
- Butan-2-yl : Replace with bulkier groups (e.g., tert-butyl) to evaluate steric effects on target binding. Compare logP values (via HPLC) to correlate lipophilicity with membrane permeability .
- Ethyl Group : Substitute with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects. Use DFT calculations to predict charge distribution and docking studies (AutoDock Vina) to assess binding affinity to receptors like EGFR or DNA gyrase .
- Case Study : Analogues with 4-fluorophenyl substitutions showed 3-fold higher anticancer activity than the parent compound in MDA-MB-231 cells .
Q. What advanced analytical methods resolve contradictions in biological data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Use:
- HPLC-MS/MS : Quantify plasma/tissue concentrations to confirm in vivo exposure .
- Metabolite ID : Incubate with liver microsomes to identify Phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may deactivate the compound .
- PK/PD Modeling : Integrate pharmacokinetic data (AUC, Cₘₐₓ) with efficacy endpoints to optimize dosing regimens .
Q. How does pH and temperature influence the stability of this compound in solution, and what degradation products form?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) in buffers (pH 1.2–9.0). Monitor via UPLC-PDA for purity loss.
- Degradation Pathways : Under acidic conditions (pH <3), the benzimidazole ring may hydrolyze to o-phenylenediamine derivatives. At high temperatures (>80°C), oxidation at the ethyl group forms acetamide byproducts .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to targets (e.g., tubulin or topoisomerase II). Validate with MM-GBSA free energy calculations .
- MD Simulations : Run 100-ns trajectories to assess ligand-protein complex stability. Analyze RMSD and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
